4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine
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Overview
Description
4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine is a heterocyclic compound that contains a furo[3,4-D]pyrimidine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylfuran with chloroformamidine hydrochloride in the presence of a base, such as sodium hydroxide, to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different functional groups introduced at specific positions on the ring .
Scientific Research Applications
4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cyclin-dependent kinases, which play a role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: This compound has a similar core structure but differs in the presence of a pyrrolo ring instead of a furo ring.
4-Chloro-2-methylfuro[3,2-D]pyrimidine: This compound is similar but has a different substitution pattern on the pyrimidine ring.
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3 |
InChI Key |
RNICCCUVAPEBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(COC2)C(=N1)Cl |
Origin of Product |
United States |
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